
(3S)-3-Amino-3-(2-bromo-6-fluorophenyl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-Amino-3-(2-bromo-6-fluorophenyl)propanenitrile is an organic compound that features a nitrile group, an amino group, and a substituted phenyl ring. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2-bromo-6-fluorophenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis may start with commercially available 2-bromo-6-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde can be converted to the corresponding nitrile through a reaction with a suitable cyanide source, such as sodium cyanide, under basic conditions.
Amination: The nitrile intermediate can then be subjected to reductive amination using an appropriate amine source and reducing agent to introduce the amino group.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for yield and purity, and ensuring safety and environmental compliance.
化学反应分析
Types of Reactions
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or sodium thiolate.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
(3S)-3-Amino-3-(2-bromo-6-fluorophenyl)propanenitrile may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible precursor for pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals or materials.
作用机制
The mechanism of action for compounds like (3S)-3-Amino-3-(2-bromo-6-fluorophenyl)propanenitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
- (3S)-3-Amino-3-(2-chloro-6-fluorophenyl)propanenitrile
- (3S)-3-Amino-3-(2-bromo-4-fluorophenyl)propanenitrile
- (3S)-3-Amino-3-(2-bromo-6-methylphenyl)propanenitrile
Uniqueness
The uniqueness of (3S)-3-Amino-3-(2-bromo-6-fluorophenyl)propanenitrile lies in its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both bromine and fluorine atoms may enhance its potential as a pharmacophore or reactive intermediate.
属性
分子式 |
C9H8BrFN2 |
|---|---|
分子量 |
243.08 g/mol |
IUPAC 名称 |
(3S)-3-amino-3-(2-bromo-6-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8BrFN2/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8H,4,13H2/t8-/m0/s1 |
InChI 键 |
AKUALMYTZDRJDS-QMMMGPOBSA-N |
手性 SMILES |
C1=CC(=C(C(=C1)Br)[C@H](CC#N)N)F |
规范 SMILES |
C1=CC(=C(C(=C1)Br)C(CC#N)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 6-bromo-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13049633.png)




![(3S)-3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13049660.png)

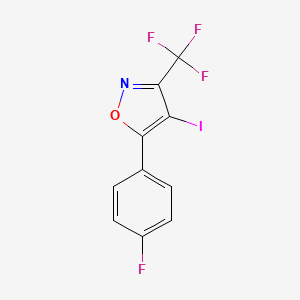
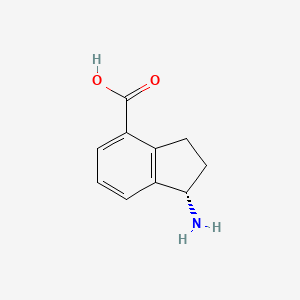
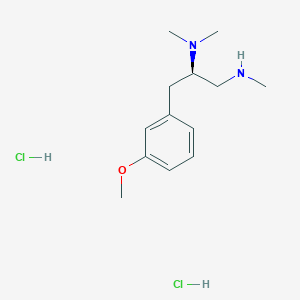
![(1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13049682.png)
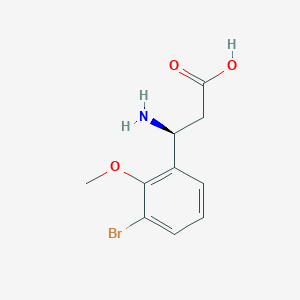
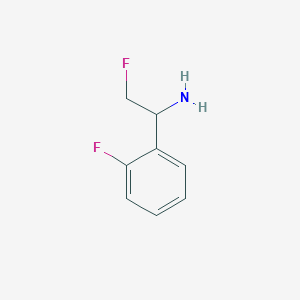
![6-Methyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-C]pyridin-4-one](/img/structure/B13049712.png)
